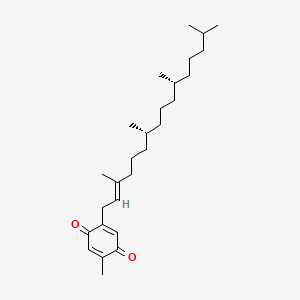

2-Methyl-5-phytylbenzoquinone

Description

Contextualization of 2-Methyl-5-phytylbenzoquinone in Photosynthetic Organisms

In photosynthetic eukaryotes and cyanobacteria, MPBQ is a central intermediate in the biosynthesis of tocopherols (B72186) and plastoquinones. nih.gov These molecules are vital for protecting the photosynthetic apparatus from photo-oxidative damage and for facilitating electron transport within the chloroplasts. wikipedia.org

The biosynthesis of MPBQ marks a committed step in the tocopherol synthesis pathway. nih.gov It is formed through the condensation of homogentisic acid (HGA), which provides the aromatic head group, and phytyl diphosphate (B83284) (PDP), which contributes the hydrophobic tail. nih.govchemicalbook.com This reaction is catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT). nih.gov

Once formed, MPBQ is at a metabolic crossroads. It can be directed towards the synthesis of different forms of tocopherol or utilized in the plastoquinone (B1678516) pathway. This metabolic flexibility underscores its importance in maintaining cellular homeostasis under varying environmental conditions.

Historical Trajectory of Research on Methylphytylbenzoquinone Intermediates

The journey to understanding the role of methylphytylbenzoquinone intermediates is intertwined with the broader history of research into vitamin E and photosynthesis. The discovery of vitamin E itself dates back to 1922 by Herbert M. Evans and Katharine J. S. Bishop. bohrium.comnih.gov The subsequent elucidation of its structure and chemical synthesis in the 1930s laid the groundwork for investigating its biosynthesis. bohrium.commdpi.com

Research into the mechanisms of photosynthesis, particularly the work of Melvin Calvin and his colleagues in the mid-20th century on the path of carbon in photosynthesis, provided the tools and foundational knowledge for dissecting complex metabolic pathways within chloroplasts. csiropedia.csiro.auusp.br By the late 1950s, it was established that plants utilize the Calvin cycle for carbon fixation. csiropedia.csiro.au

The specific intermediates in tocopherol biosynthesis, including the methylphytylbenzoquinones, began to be identified through studies in the latter half of the 20th century. Early investigations into the photochemical reactions of isolated chloroplasts hinted at the involvement of quinone-like molecules. pnas.org Biochemical analyses in the 1980s provided concrete evidence for the role of MPBQ and its subsequent conversion to other intermediates like 2,3-dimethyl-5-phytylbenzoquinone (DMPBQ). nih.gov These studies, often utilizing spinach chloroplasts, were pivotal in outlining the sequence of enzymatic reactions that constitute the tocopherol biosynthetic pathway. nih.gov The identification and characterization of the genes and enzymes responsible for these transformations, such as MPBQ methyltransferase, have been a focus of more recent research, further solidifying our understanding of the central role of 2-methyl-6-phytylbenzoquinone. nih.gov

Detailed Research Findings

The conversion of 2-methyl-6-phytyl-1,4-benzoquinone is a highly regulated process involving specific enzymes that determine the final tocopherol and plastoquinone composition within the cell.

The primary fate of MPBQ in the tocopherol pathway is methylation. The enzyme 2-methyl-6-phytylbenzoquinone methyltransferase (MPBQ-MT), also known as VTE3, catalyzes the addition of a methyl group to MPBQ. nih.gov This reaction yields 2,3-dimethyl-5-phytylbenzoquinone (DMPBQ). nih.gov

Subsequent enzymatic steps involving tocopherol cyclase (TC) and γ-tocopherol methyltransferase (γ-TMT) lead to the various forms of tocopherol. nih.gov The activity of these enzymes and the availability of MPBQ are key determinants of the tocopherol profile in an organism.

Below is an interactive data table summarizing the key enzymes and compounds in the metabolic pathway of 2-Methyl-6-phytyl-1,4-benzoquinone.

| Compound/Enzyme | Abbreviation | Role in the Pathway |

| Homogentisic Acid | HGA | Aromatic precursor for the benzoquinone ring |

| Phytyl Diphosphate | PDP | Isoprenoid precursor for the phytyl tail |

| Homogentisate Phytyltransferase | HPT | Enzyme catalyzing the formation of MPBQ |

| 2-Methyl-6-phytyl-1,4-benzoquinone | MPBQ | The central intermediate |

| 2-Methyl-6-phytylbenzoquinone Methyltransferase | MPBQ-MT / VTE3 | Enzyme that methylates MPBQ to DMPBQ |

| 2,3-Dimethyl-5-phytylbenzoquinone | DMPBQ | Methylated derivative of MPBQ |

| Tocopherol Cyclase | TC | Enzyme that catalyzes the formation of the chromanol ring |

| γ-Tocopherol Methyltransferase | γ-TMT | Enzyme involved in the final methylation steps to form α-tocopherol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96888-50-5 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2-methyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)24(6)18-27(25)29/h16,18-22H,7-15,17H2,1-6H3/b23-16+/t21-,22-/m1/s1 |

InChI Key |

QHMSZTFWKLGBBI-UOFXASEASA-N |

SMILES |

CC1=CC(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Isomeric SMILES |

CC1=CC(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2-methyl-5-phytylbenzoquinone |

Origin of Product |

United States |

Occurrence and Natural Distribution of Methylphytylbenzoquinones

Presence in Photosynthetic Eukaryotes (e.g., Plants, Algae)

Methylphytylbenzoquinones are integral intermediates in the tocopherol biosynthetic pathway, which is active in the plastids of higher plants and algae. cas.cznih.gov Tocopherols (B72186) are lipid-soluble antioxidants synthesized exclusively by plants and other oxygenic photosynthetic organisms. cas.cz The synthesis of these compounds, and therefore their precursors like methylphytylbenzoquinones, occurs within the plastids. cas.cznih.gov

The core pathway for tocopherol synthesis begins with the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), a reaction catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT). cas.czresearchgate.net This initial step produces 2-methyl-6-phytylbenzoquinol (MPBQ), the first phytylquinol intermediate in the pathway. cas.czresearchgate.net MPBQ can then be methylated by the enzyme MPBQ methyltransferase (MPBQ MT) to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). cas.cz Both MPBQ and DMPBQ serve as substrates for tocopherol cyclase (TC), which leads to the formation of δ-tocopherol and γ-tocopherol, respectively. cas.cz These can be further methylated to create β- and α-tocopherol. frontiersin.org

The presence of these biosynthetic pathways has been identified in a variety of photosynthetic eukaryotes, including:

Arabidopsis thaliana: This model plant organism has been extensively studied to elucidate the tocopherol biosynthetic pathway, including the roles of enzymes that produce and modify methylphytylbenzoquinones. nih.govnih.gov

Lettuce (Lactuca sativa): Research has demonstrated the presence and potential for engineering the tocopherol biosynthesis pathway in lettuce. cas.cz

Olive (Olea europaea): The genes for enzymes like homogentisate phytyl transferase and 2-methyl-6-phytyl-1,4-benzoquinol methyl transferase have been characterized in olive fruit, confirming the presence of the pathway. nih.govfrontiersin.org

Soybean (Glycine max): Genetic modification of the enzymes involved in methylphytylbenzoquinone metabolism has been used to alter the tocopherol composition in soybean seeds. nih.gov

Peanut (Arachis hypogaea): The gene for 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase has been cloned and analyzed in peanuts.

Green Algae (Chlamydomonas reinhardtii): The tocopherol synthesis pathway, including the formation of methylphytylbenzoquinone intermediates, is conserved in this algal species. oup.com

Table 1: Key Enzymes in the Biosynthesis of Methylphytylbenzoquinones in Photosynthetic Eukaryotes

| Enzyme | Abbreviation | Function |

| Homogentisate phytyltransferase | HPT / VTE2 | Catalyzes the condensation of homogentisic acid (HGA) and phytyl diphosphate (PDP) to form 2-methyl-6-phytylbenzoquinol (MPBQ). cas.czmdpi.com |

| 2-methyl-6-phytylbenzoquinol methyltransferase | MPBQ MT / VTE3 | Methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). cas.cz |

| Tocopherol cyclase | TC / VTE1 | Cyclizes MPBQ and DMPBQ to form δ-tocopherol and γ-tocopherol, respectively. cas.cz |

Detection in Oxygenic Cyanobacteria

Methylphytylbenzoquinones and the pathway for their synthesis are not limited to eukaryotic organisms. They are also present in oxygenic cyanobacteria, which are prokaryotic organisms capable of photosynthesis. nih.govnih.govresearchgate.net In fact, the tocopherol synthesis pathway is believed to be homologous between cyanobacteria and plants. nih.gov

The cyanobacterium Synechocystis sp. PCC 6803 has been a key model organism for studying this pathway in prokaryotes. nih.govnih.gov Research has identified and characterized the genes and enzymes responsible for the synthesis of methylphytylbenzoquinones in this organism. nih.gov For instance, a putative 2-methyl-6-phytylbenzoquinone (MPBQ) methyltransferase gene, SLL0418, was identified in the Synechocystis PCC 6803 genome. nih.gov Genetic and biochemical studies confirmed that the SLL0418 open reading frame encodes an MPBQ methyltransferase. nih.gov

The enzymes in cyanobacteria, while performing the same function as their plant counterparts, can be highly divergent in their primary amino acid sequences. nih.gov For example, the MPBQ methyltransferase in Synechocystis sp. PCC 6803 and the corresponding enzyme in Arabidopsis (VTE3) share only 18% amino acid identity, though their enzymatic function is conserved. nih.gov This suggests a deep evolutionary history for this biosynthetic pathway.

The presence of 2-methylhopanes, which are biomarkers for cyanobacteria in the geological record, has been linked to the hopanoid C-2 methyltransferase (HpnP). nih.gov While distinct from the methyltransferases in tocopherol synthesis, this highlights the ancient origins of specific methylation reactions in cyanobacteria.

Isomeric Profiles of Methylphytylbenzoquinones in Biological Extracts, with Emphasis on 2-Methyl-5-phytylbenzoquinone

While 2-methyl-6-phytylbenzoquinone is a central intermediate in tocopherol biosynthesis, other isomers can also be found in biological extracts. The specific isomeric profile can vary between species.

One study on the freshwater alga Scenedesmus obliquus identified the presence of several methylphytylbenzoquinone isomers. grafiati.com In the extracts of this alga, the dominant isomer was 2-methyl-6-phytylbenzoquinone, accounting for 65% of the total methylphytylbenzoquinones. grafiati.com However, two other isomers were also detected: 2-methyl-3-phytylbenzoquinone (B1236902) and this compound, which constituted 8% and 27% of the total, respectively. grafiati.com

The presence of this compound in significant amounts in certain organisms like Scenedesmus obliquus suggests potential alternative or side reactions within the broader biosynthetic network of prenylquinones. The specific enzymatic activities leading to the formation of the 2-methyl-3-phytyl and 2-methyl-5-phytyl isomers are not as well-characterized as the main tocopherol pathway.

**Table 2: Isomeric Profile of Methylphytylbenzoquinones in *Scenedesmus obliquus***

| Isomer | Percentage of Total |

| 2-Methyl-6-phytylbenzoquinone | 65% grafiati.com |

| This compound | 27% grafiati.com |

| 2-Methyl-3-phytylbenzoquinone | 8% grafiati.com |

Biosynthetic Pathways and Enzymology of Methylphytylbenzoquinones

Precursor Metabolite Supply and Entry Points into the Quinone Pathway

The formation of methylphytylbenzoquinones is contingent on the availability of two key precursor molecules: Homogentisic acid (HGA) and Phytyldiphosphate (PDP). mdpi.comconicet.gov.ar These molecules are synthesized through distinct and complex metabolic routes within the plant cell.

Homogentisic acid, which forms the aromatic head of the benzoquinone, originates from the shikimate pathway. mdpi.comnih.govnih.gov This pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. wikipedia.orgresearchgate.net

The synthesis of HGA begins with the amino acid L-tyrosine, itself a product of the shikimate pathway. frontiersin.org Tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) by the action of tyrosine aminotransferases (TATs). frontiersin.org Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to HGA. mdpi.comfrontiersin.org While the core tocochromanol biosynthesis occurs in the plastids, there is evidence suggesting that HGA synthesis is located in the cytoplasm, implying the need for transport mechanisms to move HGA into the plastids where it is utilized. frontiersin.org

The phytyl tail of 2-Methyl-5-phytylbenzoquinone is supplied by phytyldiphosphate (PDP), a product of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.net The MEP pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in the plastids of plants and many microorganisms. researchgate.netresearchgate.net

The pathway commences with the condensation of glyceraldehyde-3-phosphate and pyruvate. researchgate.net Through a series of enzymatic steps, this leads to the formation of geranylgeranyl diphosphate (GGDP). researchgate.net PDP is then primarily formed through the reduction of GGDP, a reaction catalyzed by geranylgeranyl reductase (GGR). researchgate.netresearchgate.net Additionally, PDP can be recycled from the breakdown of chlorophyll (B73375), where phytol (B49457) is released and subsequently phosphorylated to PDP. mdpi.com

Homogentisic Acid (HGA) Derivation from the Shikimate Pathway

Initial Condensation Reactions Catalyzed by Homogentisate (B1232598) Phytyltransferase (HPT/VTE2)

The first committed step in tocopherol biosynthesis is the condensation of HGA and PDP, a reaction catalyzed by the enzyme homogentisate phytyltransferase (HPT), also known as VTE2. mdpi.comqmul.ac.uktechscience.com This enzymatic reaction results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the direct precursor to this compound. frontiersin.orgfrontiersin.org The reaction requires Mg2+ for its activity. qmul.ac.ukgenome.jp

HPT is considered a key regulatory point in tocopherol synthesis. frontiersin.org Studies in Arabidopsis have shown that plants lacking HPT are completely deficient in all tocopherols (B72186) and their intermediates, highlighting its critical role. frontiersin.org While the Arabidopsis HPT shows a strong preference for PDP as its substrate, the corresponding enzyme in the cyanobacterium Synechocystis can also utilize geranylgeranyl diphosphate (GGDP) with significant efficiency. qmul.ac.ukmdpi.com

Methylation of Methylphytylbenzoquinone Intermediates

Following its synthesis, MPBQ can undergo methylation, a crucial step that determines the final structure and type of tocopherol produced. This methylation is carried out by a specific methyltransferase enzyme.

The methylation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) is catalyzed by the enzyme MPBQ methyltransferase (MPBQ-MT), encoded by the VTE3 gene. mdpi.comnih.govnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C3 position of the aromatic ring of MPBQ, producing 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.orgfrontiersin.org

The activity of VTE3 is a critical branching point in the tocopherol biosynthetic pathway. The product, DMPBQ, is the precursor for the synthesis of γ- and α-tocopherols, while the substrate, MPBQ, is the precursor for δ- and β-tocopherols. frontiersin.orgfrontiersin.org Therefore, the action of VTE3 directly influences the ratio of different tocopherol forms within the plant. frontiersin.org In addition to its role in tocopherol synthesis, the VTE3 enzyme is also involved in the biosynthesis of plastoquinone (B1678516), where it methylates 2-methyl-6-solanyl-1,4-benzoquinone (MSBQ). frontiersin.orgnih.gov

The enzyme VTE3 exhibits specificity for its substrate, primarily acting on 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). mdpi.com In vitro assays using the recombinant VTE3 protein from Arabidopsis and Synechocystis sp. PCC6803 have confirmed its ability to efficiently catalyze the methylation of MPBQ. nih.govnih.gov The catalytic mechanism involves the binding of both the methyl donor, SAM, and the methyl acceptor, MPBQ, to the active site of the enzyme. studymind.co.ukmicrobenotes.com The enzyme facilitates the transfer of the methyl group, leading to the formation of DMPBQ and S-adenosyl-L-homocysteine. microbenotes.com

Interestingly, although the VTE3 enzymes in plants and cyanobacteria catalyze the same reaction, they are highly divergent in their primary amino acid sequences. nih.gov This suggests a case of convergent evolution where two different protein families evolved to perform the same essential function. The VTE3 orthologs are found in all vascular and nonvascular plants, while the cyanobacterial Sll0418 orthologs are present in cyanobacteria and some algae. nih.gov

Metabolic Transformations and Isomeric Relationships of 2 Methyl 5 Phytylbenzoquinone

Positioning of 2-Methyl-5-phytylbenzoquinone as an Intermediate in Tocopherol Biosynthesis

The biosynthesis of tocopherols (B72186), a class of lipid-soluble antioxidants collectively known as vitamin E, involves a conserved pathway in photosynthetic eukaryotes and cyanobacteria. nih.gov A key step in this pathway is the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT). nih.govfrontiersin.orgfrontiersin.orgmdpi.comcas.cznih.gov This reaction yields 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the first committed intermediate in the tocopherol biosynthetic pathway. frontiersin.orgfrontiersin.orgcas.czasm.org It is important to note that while the systematic name is 2-methyl-6-phytyl-1,4-benzoquinol, the compound is often referred to as 2-methyl-6-phytylbenzoquinone in the literature. For the purpose of this article, we will primarily use the "benzoquinone" nomenclature to align with the provided outline, while acknowledging the "benzoquinol" form as the initial product.

The aromatic head group for tocopherol synthesis, HGA, is derived from the shikimate pathway. uni-muenchen.deresearchgate.netnih.gov The phytyl side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net The enzymatic activities for tocopherol synthesis are primarily localized to the inner chloroplast envelope. nih.govuni-muenchen.de

Pathways Leading from Methylphytylbenzoquinones to Tocopherol Homologs (e.g., Delta-Tocopherol, Gamma-Tocopherol)

Once 2-methyl-6-phytylbenzoquinol (MPBQ) is formed, it stands at a critical juncture, leading to the synthesis of different tocopherol homologs. The subsequent metabolic steps determine the final composition of tocopherols in an organism.

There are two primary routes that MPBQ can follow:

Pathway to γ-Tocopherol and α-Tocopherol: MPBQ can be methylated by the enzyme MPBQ/MSBQ methyltransferase (VTE3) to form 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ). cas.czmdpi.comnih.gov This methylation step is crucial for the eventual synthesis of the most biologically active form of vitamin E, α-tocopherol. Following methylation, DMPBQ is cyclized by tocopherol cyclase (VTE1) to produce γ-tocopherol. mdpi.comcas.czmdpi.com Finally, a second methylation reaction, catalyzed by γ-tocopherol methyltransferase (γ-TMT or VTE4), converts γ-tocopherol into α-tocopherol. asm.orgmdpi.comresearchgate.net

Pathway to δ-Tocopherol and β-Tocopherol: Alternatively, MPBQ can be directly cyclized by tocopherol cyclase (VTE1) to form δ-tocopherol. nih.govnih.gov Subsequently, δ-tocopherol can be methylated by γ-tocopherol methyltransferase (VTE4) to yield β-tocopherol. nih.govasm.org

The relative activities of the competing enzymes, MPBQ/MSBQ methyltransferase (VTE3) and tocopherol cyclase (VTE1), for the common substrate MPBQ, play a significant role in determining the ratio of (α + γ)-tocopherols to (β + δ)-tocopherols within a plant tissue. frontiersin.orgnih.gov

Isomeric Distinctions and Relative Abundance of this compound Versus 2-Methyl-6-phytylbenzoquinone

In the context of tocopherol biosynthesis, the key intermediate is 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.orgasm.org The numbering of the substituents on the benzoquinone ring is critical. The condensation of homogentisate and phytyl diphosphate specifically forms the 2-methyl-6-phytyl isomer. uni-muenchen.de

While the provided subject line refers to "this compound," the predominant and biologically relevant isomer in the established tocopherol biosynthetic pathway is 2-methyl-6-phytylbenzoquinone . Research on the biosynthesis of tocopherols consistently identifies 2-methyl-6-phytylbenzoquinol as the direct product of the HPT-catalyzed reaction. nih.govfrontiersin.orgasm.org

The existence of other isomeric methylphytylbenzoquinones, including this compound and 2-methyl-3-phytylbenzoquinone (B1236902), has been reported in the unicellular alga Scenedesmus obliquus. portlandpress.comgrafiati.com However, in higher plants and cyanobacteria, the focus of tocopherol biosynthesis research has been on the 2-methyl-6-phytyl isomer. The relative abundance of these different isomers can vary between species, and the minimum energy principle suggests that the most thermodynamically stable isomer is often the most abundant. researchgate.net

Linkages between Methylphytylbenzoquinone Metabolism and Plastoquinone (B1678516) Biosynthesis

The metabolism of methylphytylbenzoquinones is intricately linked to the biosynthesis of another essential plastidial lipid, plastoquinone (PQ). nih.govoup.com Plastoquinone is a vital electron carrier in the photosynthetic electron transport chain. nih.govfrontiersin.org

The connection between these two pathways stems from a shared precursor and a key enzymatic step:

Shared Precursor: Both tocopherol and plastoquinone biosynthesis utilize homogentisic acid (HGA) as the aromatic head group precursor. nih.govuni-muenchen.deresearchgate.net

Shared Enzymatic Step: The methylation of 2-methyl-6-phytylbenzoquinol (MPBQ) in the tocopherol pathway is catalyzed by the same enzyme, MPBQ/MSBQ methyltransferase (VTE3), that methylates 2-methyl-6-solanylbenzoquinone (MSBQ) to form plastoquinol-9 (B116176) in the plastoquinone pathway. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netenzyme-database.org MSBQ is formed by the condensation of HGA with solanyl diphosphate. nih.gov

This shared enzyme highlights a crucial regulatory point in the allocation of HGA towards the synthesis of either tocopherols or plastoquinones. The activity and substrate specificity of the VTE3 enzyme can therefore influence the relative levels of these two important lipid classes in the chloroplast. nih.gov

Physiological Functions and Biological Significance of Methylphytylbenzoquinones in Plant Systems

Integration of Methylphytylbenzoquinone Derivatives into Photosynthetic Electron Transport Chains

Methylphytylbenzoquinones are crucial biochemical intermediates located within the plastids of photosynthetic organisms. nih.govinforang.com Their primary significance in the context of photosynthesis stems from their role as precursors in the biosynthesis of two vital components of the photosynthetic apparatus: plastoquinone (B1678516) (PQ) and tocopherols (B72186) (Vitamin E). nih.govnih.gov The compound 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ) is a central molecule in these pathways. nih.govmdpi.com

The photosynthetic electron transport chain, a series of protein complexes and electron carriers embedded in the thylakoid membranes of chloroplasts, is responsible for converting light energy into chemical energy in the form of ATP and NADPH. nih.gov Plastoquinone is a mobile electron carrier that plays an indispensable role in this chain, shuttling electrons from Photosystem II (PSII) to the Cytochrome b₆f complex. nih.govfrontiersin.org The synthesis of plastoquinone involves the methylation of 2-methyl-6-solanylbenzoquinone (MSBQ), a reaction catalyzed by the same methyltransferase (MPBQ/MSBQ MT) that acts on MPBQ in the tocopherol pathway. nih.gov This shared enzymatic step highlights a direct biochemical link between methylphytylbenzoquinone metabolism and the integrity of the photosynthetic electron transport chain.

Furthermore, tocopherols, synthesized from MPBQ, contribute to the stability and protection of the photosynthetic machinery. inforang.com While not direct electron carriers themselves, their antioxidant properties safeguard the lipid-rich thylakoid membranes and the various components of the electron transport chain from oxidative damage caused by reactive oxygen species (ROS) generated during photosynthesis. mdpi.comoup.com Therefore, the proper synthesis of methylphytylbenzoquinone derivatives is fundamental to maintaining the structural and functional efficiency of the photosynthetic electron transport system.

Indirect Contributions to Photoprotection and Membrane Homeostasis via Tocopherol Synthesis

The role of 2-methyl-5-phytylbenzoquinone and its isomers in photoprotection and membrane homeostasis is primarily indirect, mediated through their conversion into tocopherols. mdpi.com Tocopherols are potent lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms. nih.govoup.com The biosynthetic pathway begins with the condensation of homogentisic acid (HGA) and phytyldiphosphate (PDP) to form 2-methyl-6-phytylbenzoquinol (MPBQ), the first committed intermediate. nih.govnih.gov

MPBQ stands at a critical fork in the pathway. It can be directly cyclized to form δ-tocopherol or methylated by the enzyme MPBQ methyltransferase (VTE3) to yield 2,3-dimethyl-5-phytylbenzoquinol (DMPBQ), the precursor to γ-tocopherol. nih.gov These tocopherols, particularly α-tocopherol which is most abundant in photosynthetic tissues, are vital for protecting the photosynthetic apparatus from photo-oxidative damage. inforang.comoup.com

Their protective functions include:

Scavenging of Reactive Oxygen Species (ROS): During photosynthesis, especially under high light conditions, the formation of ROS like singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻) is inevitable. Tocopherols effectively quench these harmful molecules, preventing them from damaging lipids, proteins, and nucleic acids. mdpi.commdpi.com

Preventing Lipid Peroxidation: The polyunsaturated fatty acids within the thylakoid membranes are highly susceptible to oxidation by ROS, a process called lipid peroxidation. This can disrupt membrane fluidity and integrity, impairing the function of embedded protein complexes like photosystems. Tocopherols interrupt the chain reactions of lipid peroxidation, thereby preserving membrane homeostasis. mdpi.commdpi.com

By serving as an essential precursor for the entire family of tocopherols, this compound is fundamentally linked to the plant's capacity to withstand high-light stress and maintain the integrity of its cellular membranes.

Interconnections with Plant Growth, Development, and Responses to Abiotic Stressors

Plant growth and development are complex processes that require the coordinated function of various metabolic pathways. ncert.nic.in The health of the photosynthetic machinery, which is protected by tocopherols, is paramount as it supplies the energy and carbon skeletons necessary for growth. inforang.com Any disruption in the synthesis of MPBQ or its downstream products can impair photosynthetic efficiency, leading to stunted growth. nih.gov

The connection to abiotic stress is particularly significant. Abiotic stressors are non-living environmental factors such as drought, salinity, and extreme temperatures that adversely affect plant growth and productivity. artal.netnih.govnih.gov A common consequence of these stresses is increased production of ROS within the plant cells, leading to oxidative stress. mdpi.com Tocopherols play a critical role in mitigating this oxidative stress. mdpi.com

Drought and Salinity Stress: Studies have shown that plants with higher levels of tocopherols exhibit greater tolerance to drought and high salinity. oup.commdpi.com For example, transgenic tobacco plants where α-tocopherol was replaced by γ-tocopherol (a downstream product of MPBQ) showed increased tolerance to osmotic stress. oup.com

Temperature Stress: Both high and low temperatures can disrupt cellular metabolism and increase ROS production. The antioxidant capacity of tocopherols helps protect cellular membranes from damage induced by temperature extremes. artal.net

Therefore, the pathway originating with methylphytylbenzoquinone is a key component of the plant's defense system, enhancing its resilience to a wide range of abiotic stressors and ensuring survival and continued development in challenging environments. mdpi.commdpi.com

Genetic and Molecular Regulation of Methylphytylbenzoquinone Metabolism

Identification and Characterization of Genes Encoding Biosynthetic Enzymes (e.g., VTE3, HPT)

The pathway leading to 2-methyl-5-phytylbenzoquinone (MPBQ) and its subsequent conversion to tocopherols (B72186) involves several key enzymes encoded by specific genes. The committed step in tocopherol biosynthesis is the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), a reaction catalyzed by homogentisate (B1232598) phytyltransferase (HPT). nih.govfrontiersin.org This enzyme is encoded by the VTE2 gene. mdpi.comfrontiersin.org The product of this reaction, MPBQ, serves as a crucial branch point in the pathway. mdpi.comnih.gov

The methylation of MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ) is catalyzed by the enzyme MPBQ methyltransferase (MPBQ MT), which is encoded by the VTE3 gene. mdpi.com This enzyme is also involved in the synthesis of plastoquinone (B1678516), another essential component of the photosynthetic electron transport chain. frontiersin.orgmdpi.com Alternatively, MPBQ can be cyclized by tocopherol cyclase (TC), encoded by the VTE1 gene, to produce δ-tocopherol. frontiersin.orgmdpi.com DMPBQ is also a substrate for TC, leading to the formation of γ-tocopherol. frontiersin.org The final step in the synthesis of the most active form of vitamin E, α-tocopherol, is the methylation of γ-tocopherol by γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. mdpi.commdpi.com

The identification of these genes has been pivotal. For instance, the VTE3 gene was first isolated from Synechocystis and later identified in Arabidopsis thaliana through map-based cloning of the vte3-1 mutation. frontiersin.orgnih.gov Similarly, the VTE5 gene, encoding a phytol (B49457) kinase involved in recycling phytol for tocopherol synthesis, was identified through the characterization of the vte5-1 mutant in Arabidopsis. oup.comnih.gov

| Gene | Enzyme Encoded | Function in Pathway |

| VTE1 | Tocopherol Cyclase (TC) | Cyclizes MPBQ to δ-tocopherol and DMPBQ to γ-tocopherol. frontiersin.orgmdpi.com |

| VTE2 | Homogentisate Phytyltransferase (HPT) | Catalyzes the condensation of HGA and PDP to form MPBQ. mdpi.comfrontiersin.org |

| VTE3 | MPBQ Methyltransferase (MPBQ MT) | Methylates MPBQ to DMPBQ. mdpi.com |

| VTE4 | γ-Tocopherol Methyltransferase (γ-TMT) | Methylates γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. mdpi.commdpi.com |

| VTE5 | Phytol Kinase | Phosphorylates free phytol, contributing to the PDP pool for tocopherol synthesis. oup.comnih.gov |

Transcriptional and Post-Translational Control Mechanisms of Pathway Enzymes

The regulation of methylphytylbenzoquinone metabolism occurs at multiple levels, including transcriptional and post-translational control, to ensure a balanced production of tocopherols and other essential compounds. nih.govfrontiersin.org The expression of genes involved in the pathway is influenced by various developmental and environmental signals. nih.goved.ac.uk For example, in olive trees, the transcript levels of HPT and MPBQ MT are higher in green tissues like young drupes and leaves compared to mature tissues. frontiersin.org

Post-translational modifications of the biosynthetic enzymes also play a crucial role in regulating their activity and stability. frontiersin.orged.ac.ukfrontiersin.org These modifications can include phosphorylation, ubiquitination, and SUMOylation, which can alter enzyme kinetics, subcellular localization, or protein-protein interactions. ed.ac.ukfrontiersin.org For instance, the stability of many transcriptional regulators that control stress responses, which can impact tocopherol levels, is mediated by the ubiquitin-proteasome system. ed.ac.uk While the specific post-translational modifications of VTE3 and HPT are not yet fully elucidated, the complex regulatory networks that govern plant metabolism suggest that such controls are likely. nih.govfrontiersin.org The interplay between different regulatory layers allows plants to finely tune the output of the prenylquinone pathway in response to their metabolic needs and environmental conditions. frontiersin.org

Functional Genomics and Mutagenesis Studies in Model Organisms (e.g., Arabidopsis thaliana, Synechocystis sp. PCC6803)

Functional genomics and mutagenesis studies in model organisms like the plant Arabidopsis thaliana and the cyanobacterium Synechocystis sp. PCC 6803 have been instrumental in dissecting the methylphytylbenzoquinone biosynthetic pathway. nih.govpnas.org The use of mutants has allowed for the precise identification of gene function.

In Arabidopsis, the vte1 mutant, which lacks tocopherol cyclase activity, is completely deficient in all forms of tocopherols and accumulates the substrate for the cyclase, DMPQ. pnas.org Similarly, vte2 mutants, lacking homogentisate phytyltransferase, are entirely devoid of tocopherols. mdpi.com The characterization of vte3 mutants revealed the dual role of the VTE3 enzyme. The vte3-1 allele, a missense mutation, leads to altered tocopherol composition with increased δ-tocopherol and decreased γ-tocopherol, but has a minor effect on plastoquinone levels. nih.gov In contrast, the vte3-2 null allele results in a complete lack of α- and γ-tocopherols and is deficient in plastoquinone, leading to seedling lethality. nih.gov The vte5-1 mutant of Arabidopsis shows a significant reduction in tocopherol levels in both seeds and leaves and accumulates free phytol, confirming the role of VTE5 as a phytol kinase. oup.comnih.govoup.com

Studies in Synechocystis sp. PCC 6803 have provided comparative insights. A knockout mutation of the VTE5 homolog, slr1652, reduced tocopherol levels by 50% or more. nih.gov Disruption of the Synechocystis homolog of VTE5 also results in reduced tocopherol levels and accumulation of free phytol. oup.com Interestingly, while a null mutation in the gene for HGA synthesis in Arabidopsis is lethal due to deficiencies in both tocopherol and plastoquinone, the corresponding mutant in Synechocystis lacks tocopherols but has normal plastoquinone synthesis and is viable, suggesting an alternative pathway for plastoquinone biosynthesis in cyanobacteria. nih.gov The development of tools like CRISPR/Cas9 has further enhanced the ability to perform targeted gene editing and functional analysis in these organisms. frontiersin.orgbiorxiv.org

| Organism | Mutant | Gene Affected | Phenotype |

| Arabidopsis thaliana | vte1 | VTE1 (Tocopherol Cyclase) | Lacks all tocopherols, accumulates DMPQ. pnas.org |

| Arabidopsis thaliana | vte2 | VTE2 (Homogentisate Phytyltransferase) | Completely deficient in all tocopherols. mdpi.com |

| Arabidopsis thaliana | vte3-1 | VTE3 (MPBQ Methyltransferase) | Increased δ-tocopherol, decreased γ-tocopherol. nih.gov |

| Arabidopsis thaliana | vte3-2 | VTE3 (MPBQ Methyltransferase) | Lacks α- and γ-tocopherols, deficient in plastoquinone, seedling lethal. nih.gov |

| Arabidopsis thaliana | vte5-1 | VTE5 (Phytol Kinase) | Reduced tocopherols in seeds and leaves, accumulates free phytol. oup.comnih.govoup.com |

| Synechocystis sp. PCC 6803 | slr1652 knockout | VTE5 homolog | Reduced tocopherol levels by ≥50%. nih.gov |

Polymorphism and Evolutionary Analysis of Genes Involved in Methylphytylbenzoquinone Synthesis

The genes involved in methylphytylbenzoquinone synthesis exhibit interesting evolutionary histories and patterns of polymorphism. While most enzymes in the tocopherol pathway are highly conserved between cyanobacteria and higher plants, suggesting a cyanobacterial origin, the MPBQ/MSBQ methyltransferase, encoded by VTE3, is a notable exception. nih.gov

Evolutionary analysis has revealed that the VTE3 gene found in higher plants is not an ortholog of the corresponding gene in Synechocystis sp. PCC 6803 (sll0418). The two proteins share only 18% primary amino acid sequence identity. nih.gov VTE3-like sequences are present in all examined angiosperms, a moss, a liverwort, and the green alga Chlamydomonas reinhardtii, but are absent from cyanobacterial genomes. nih.gov Conversely, orthologs of the Synechocystis methyltransferase are found in cyanobacteria and some unicellular photosynthetic eukaryotes but not in higher plants. nih.govnih.gov Intriguingly, VTE3-like sequences have been identified in the genomes of two archaeal species, suggesting that the higher plant VTE3 may have an archaeal origin through a process of convergent evolution. nih.gov

Polymorphism studies within plant species have also provided valuable insights. In cultivated peanut (Arachis hypogaea) and its wild relatives, analysis of the VTE3 gene revealed significant polymorphism. nih.gov Two distinct VTE3 genes (gVTE3-1 and gVTE3-2), likely originating from the A and B genomes of the ancestral species, were identified. nih.gov These genes showed sequence homology of 96.6%. Analysis across 13 cultivated peanut varieties showed high conservation within each gene type but also revealed polymorphisms, particularly in the gVTE3-1 alleles, indicating genetic diversity that could be exploited in breeding programs.

Genetic Engineering Approaches for Modulating Prenylquinone Pathways in Crops

The elucidation of the genetic and molecular basis of methylphytylbenzoquinone metabolism has opened up avenues for the genetic engineering of crops to enhance their vitamin E content. nih.govresearchgate.net Several strategies have been employed, focusing on overexpressing key biosynthetic genes, either individually or in combination. mdpi.com

Overexpression of VTE2 (HPT), which catalyzes the committed step in tocopherol synthesis, has been shown to increase total tocopherol content in Arabidopsis seeds and leaves. mdpi.comresearchgate.net Similarly, overexpressing VTE4 (γ-TMT) can shift the composition of tocopherols towards the more biologically active α-tocopherol. nih.govresearchgate.net Combining the overexpression of multiple genes has proven to be a particularly effective strategy. For instance, co-expression of At-VTE3 and At-VTE4 in soybean seeds successfully shifted the tocopherol profile to be more than 90% α-tocopherol. mdpi.com

Another approach involves increasing the supply of precursors. Engineering the shikimate pathway to boost the production of HGA, the aromatic precursor, has led to increased tocopherol levels. mdpi.commdpi.com For example, overexpression of bacterial TyrA, which encodes an enzyme with chorismate mutase/prephenate dehydrogenase activities, nearly tripled seed tocopherol concentrations in Arabidopsis. frontiersin.org Furthermore, manipulating chlorophyll (B73375) metabolism to increase the availability of the phytyl diphosphate (PDP) precursor has also been explored. oup.comfrontiersin.org These metabolic engineering efforts have led to significant increases in vitamin E content in various crops, including soybean and rapeseed, demonstrating the potential to improve the nutritional value of food sources. mdpi.comnih.gov

| Engineering Strategy | Target Gene(s) | Effect on Tocopherols |

| Overexpression | VTE2 (HPT) | Increased total tocopherol content. mdpi.comresearchgate.net |

| Overexpression | VTE4 (γ-TMT) | Shifted composition towards α-tocopherol. nih.govresearchgate.net |

| Co-overexpression | VTE3 and VTE4 | Shifted composition to >90% α-tocopherol in soybean. mdpi.com |

| Precursor Enhancement | Bacterial TyrA | Nearly 3-fold increase in seed tocopherols. frontiersin.org |

| Combined Approach | HPT and TyrA overexpression | Further increased total tocochromanol concentrations. frontiersin.org |

Advanced Research Methodologies and Analytical Approaches for Methylphytylbenzoquinone Studies

The elucidation of the biosynthetic pathway and regulatory networks involving 2-methyl-5-phytylbenzoquinone and its isomers relies on a sophisticated suite of advanced research methodologies. These analytical approaches enable the separation of structurally similar compounds, the characterization of transient intermediates, the quantification of enzymatic activities, and the mapping of metabolic pathways.

Future Research Directions and Uncharted Territories in 2 Methyl 5 Phytylbenzoquinone Research

Elucidation of Specific Regulatory Factors Governing 2-Methyl-5-phytylbenzoquinone Flux

The biosynthesis of tocopherols (B72186), a class of compounds with vitamin E activity, is a complex process involving multiple enzymatic steps and regulatory networks. d-nb.info The flow of intermediates, or flux, through this pathway is tightly controlled. A key intermediate, 2-methyl-6-phytylbenzoquinol (MPBQ), stands at a critical juncture. nih.gov The enzyme homogentisate (B1232598) phytyltransferase (HPT) catalyzes the condensation of homogentisate (HGA) and phytyl diphosphate (B83284) (PDP) to form MPBQ, marking the committed step in tocopherol synthesis. mdpi.comnih.gov

Future research will likely focus on identifying and characterizing the specific transcription factors that regulate the expression of genes involved in the tocopherol biosynthesis pathway. While some transcription factors like WRKY and PPR have been implicated in maize, their precise roles in controlling the flux of MPBQ are not yet fully understood. mdpi.com In soybean, the transcription factor GmZF351 has been found to directly activate several genes in the tocopherol synthesis pathway, including those for HPT and MPBQ-MT, indicating a coordinated regulation of the pathway. mdpi.com Furthermore, studies in citrus have suggested that the upregulation of genes like TAT1 (involved in HGA supply) and VTE4 (downstream of MPBQ) is associated with increased tocopherol accumulation, highlighting potential points of regulation for MPBQ flux. nih.gov

The hormonal regulation of vitamin E biosynthesis is another promising area of investigation. While the influence of hormones on this pathway has been observed, particularly in response to abiotic stress, the specific mechanisms by which hormones modulate MPBQ levels during processes like seed germination are still largely unknown. oup.com Research in dwarf fan palm seeds suggests that the expression of key genes in the tocopherol pathway, including ChHPT, is regulated at the transcriptional level during germination, hinting at a developmental control over MPBQ flux. oup.com

Table 1: Key Genes and Enzymes in the Tocopherol Biosynthesis Pathway Related to MPBQ

| Gene | Enzyme | Function |

| HPT / VTE2 | Homogentisate phytyltransferase | Catalyzes the formation of 2-methyl-6-phytylbenzoquinol (MPBQ) from homogentisate (HGA) and phytyl diphosphate (PDP). mdpi.comnih.gov |

| VTE3 | MPBQ methyltransferase | Methylates MPBQ to form 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ). nih.gov |

| VTE1 | Tocopherol cyclase | Catalyzes the cyclization of MPBQ and DMPBQ to form δ-tocopherol and γ-tocopherol, respectively. mdpi.commdpi.com |

| VTE4 | γ-tocopherol methyltransferase | Methylates δ-tocopherol and γ-tocopherol to produce β-tocopherol and α-tocopherol. mdpi.comnih.gov |

Investigation of Potential Novel Metabolic Fates or Roles of the this compound Isomer

While the primary role of 2-methyl-6-phytylbenzoquinol (MPBQ) is understood as a precursor in the biosynthesis of tocopherols, the possibility of its isomers having distinct metabolic fates or biological activities remains an intriguing area for future research. nih.govresearchgate.net The tocopherol biosynthesis pathway involves a series of enzymatic conversions, and intermediates can sometimes be shuttled into alternative pathways or possess functions independent of the final product. mdpi.com

Current research has primarily focused on the downstream conversion of MPBQ to various forms of tocopherol. mdpi.comnih.gov However, the existence of other, yet-to-be-discovered metabolic pathways for MPBQ or its isomer, 2,3-dimethyl-5-phytylbenzoquinone (DMPBQ), cannot be ruled out. mdpi.com Studies on other vitamin E-related compounds have revealed novel metabolites and biological activities, suggesting that our understanding of the complete metabolic network is still evolving. nih.govtandfonline.com For instance, research has identified novel urinary metabolites of α-tocopherol in humans and mice, indicating previously unknown metabolic routes. nih.gov

Future investigations could employ advanced metabolomics techniques to search for novel derivatives of MPBQ in various plant tissues and under different environmental conditions. nih.gov This could uncover alternative metabolic pathways or conjugation products that might have specific biological roles. Furthermore, studies could explore whether MPBQ or its isomers can interact with cellular signaling pathways or act as regulatory molecules themselves, similar to how other forms of vitamin E have been shown to modulate gene expression and enzyme activity. nih.govmdpi.comnih.gov The discovery of any such novel roles would significantly broaden our understanding of the importance of this intermediate beyond its function as a simple building block for tocopherols.

Advanced Strategies for Targeted Pathway Engineering and Biofortification

The growing understanding of the vitamin E biosynthetic pathway has paved the way for metabolic engineering strategies aimed at enhancing the nutritional value of crops, a process known as biofortification. unifr.chsonar.ch A primary goal of these efforts is to increase the levels of α-tocopherol, the most biologically active form of vitamin E. unifr.ch

A key strategy in biofortification has been the overexpression of genes encoding enzymes that are considered rate-limiting in the pathway. mdpi.com The enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, is a prime target as it catalyzes the final step in α-tocopherol synthesis. mdpi.comnih.govresearchgate.net Overexpression of VTE4 has been shown to significantly increase the conversion of γ-tocopherol to α-tocopherol in various plant species. mdpi.comnih.gov

Another critical enzyme is homogentisate phytyltransferase (HPT), which catalyzes the first committed step in tocopherol synthesis. nih.gov Overexpression of HPT has led to increased total tocopherol content in several plant species. mdpi.com The simultaneous overexpression of both HPT and VTE4 has demonstrated an additive effect, leading to even greater increases in total tocopherol levels. nih.gov

Future research in this area will likely focus on more sophisticated and targeted approaches. This could involve the use of gene editing technologies like CRISPR/Cas9 to precisely modify the expression of key regulatory genes or to alter the substrate specificity of enzymes to favor the production of desired tocopherol isoforms. nih.gov Additionally, strategies that focus on increasing the supply of precursor molecules, such as homogentisate (HGA) and phytyl diphosphate (PDP), are being explored. mdpi.comfrontiersin.org For instance, engineering increased HGA production through the overexpression of bacterial genes has shown promise in increasing total tocochromanol concentrations. nih.govfrontiersin.org

Table 2: Examples of Biofortification Strategies Targeting the Tocopherol Pathway

| Strategy | Target Gene(s)/Enzyme(s) | Observed Outcome | Reference(s) |

| Overexpression | γ-tocopherol methyltransferase (VTE4) | Increased conversion of γ-tocopherol to α-tocopherol. | mdpi.comnih.gov |

| Overexpression | Homogentisate phytyltransferase (HPT) | Increased total tocopherol content. | mdpi.com |

| Co-overexpression | HPT and VTE4 | Additive increase in total tocopherol levels. | nih.gov |

| Precursor Enhancement | Overexpression of bacterial TyrA (for HGA production) | Increased total tocochromanol concentrations. | nih.govfrontiersin.org |

Development of High-Throughput Analytical Platforms for Methylphytylbenzoquinone Metabolomics

The comprehensive analysis of metabolites, or metabolomics, is crucial for understanding the intricate network of biochemical pathways within an organism. nih.gov For the study of this compound (MPBQ) and its related compounds, the development of high-throughput analytical platforms is essential for advancing research in this area. universiteitleiden.nl

Currently, various analytical techniques are employed for the analysis of tocopherols and their precursors. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a commonly used method. notulaebotanicae.ro Reversed-phase HPLC can effectively separate different tocopherol isomers. notulaebotanicae.ro More advanced techniques, such as ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), offer rapid and simultaneous analysis of a wide range of vitamin E-related compounds, including tocopherols and tocotrienols. rsc.org

The future of methylphytylbenzoquinone metabolomics lies in the development of platforms that can analyze a large number of samples quickly and cost-effectively. escholarship.orgnih.gov This is particularly important for large-scale studies, such as screening mutant populations or evaluating the effects of different environmental conditions on the vitamin E pathway. researchgate.net Mass spectrometry-based methods are at the forefront of high-throughput metabolomics. escholarship.org Techniques like paper spray tandem mass spectrometry have shown potential for the rapid determination of tocopherols in food samples. researchgate.net

Emerging technologies, including microfluidics and the miniaturization of separation techniques, hold promise for achieving both rapid and comprehensive analysis of metabolites. nih.govuniversiteitleiden.nl These advancements will enable researchers to gain a more complete picture of the methylphytylbenzoquinone metabolome, facilitating the discovery of novel metabolites and a deeper understanding of the regulation of the vitamin E biosynthetic pathway. universiteitleiden.nl

Table 3: Analytical Techniques for Tocopherol and Related Compound Analysis

| Technique | Description | Application | Reference(s) |

| HPLC with Fluorescence Detection | A chromatographic method that separates compounds based on their interaction with a stationary phase, with detection based on fluorescence. | Quantification of tocopherol isomers. | notulaebotanicae.ro |

| UHPLC-HRMS | An advanced chromatographic technique with high-resolution mass spectrometric detection for rapid and sensitive analysis. | Simultaneous analysis of tocopherols, tocotrienols, and other related compounds. | rsc.org |

| Paper Spray Tandem Mass Spectrometry | A rapid ambient ionization technique for mass spectrometry that requires minimal sample preparation. | High-throughput determination of tocopherols in samples like olive oil. | researchgate.net |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Methyl-5-phytylbenzoquinone with high purity?

- Methodology : Optimize reaction conditions (e.g., solvent selection, temperature, and catalyst) based on phytyl group compatibility. Use column chromatography or preparative TLC for purification, referencing protocols for similar benzoquinones . Validate purity via HPLC (>95% purity threshold) with UV detection at 254 nm . Include detailed characterization data (e.g., NMR, HRMS) in the main manuscript for novel compounds, while supporting data (e.g., TLC traces) should be in supplementary materials .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with related methyl-substituted benzoquinones (e.g., δ 2.1 ppm for methyl groups in aliphatic regions) .

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]+ or [M−H]−) and fragmentation patterns .

- IR Spectroscopy : Identify quinone carbonyl stretches (~1650–1700 cm⁻¹) and phytyl chain C-H vibrations .

Q. What are the established biological roles of this compound in model systems?

- Methodology : Conduct in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) and compare with reference compounds like α-tocopherol. For in vivo studies, use lipid-rich models (e.g., Caenorhabditis elegans) to evaluate membrane integration and oxidative stress mitigation. Document protocols rigorously to enable replication, including solvent controls and statistical validation .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data for this compound?

- Methodology :

- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystalline), and tandem MS to resolve ambiguities. For example, overlapping NMR signals can be deconvoluted using 2D-COSY or HSQC .

- Literature Comparison : Systematically review reported data for analogous compounds to identify common artifacts (e.g., solvent peaks, oxidation byproducts) .

- Collaborative Analysis : Share raw data with specialized labs for independent verification .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodology :

- Controlled Stability Studies : Store samples under varying conditions (e.g., −80°C in argon vs. 4°C in air) and monitor degradation via HPLC every 30 days. Use LC-MS to identify degradation products (e.g., demethylated derivatives) .

- Stabilizers : Test antioxidants (e.g., BHT) or light-blocking containers to mitigate photodegradation .

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex matrices?

- Methodology :

- Column Selection : Use C18 reverse-phase columns with 5 µm particle size for optimal resolution .

- Mobile Phase : Optimize acetonitrile/water gradients (e.g., 70:30 to 95:5 over 15 min) to separate phytylbenzoquinone from lipids.

- Detection : Set UV wavelength to 270 nm (quinone absorbance maxima) and validate linearity (R² > 0.99) across 0.1–100 µg/mL .

Methodological Design and Data Analysis

Q. What experimental designs are suitable for studying the metabolic fate of this compound?

- Methodology :

- Isotopic Labeling : Synthesize 13C-labeled phytyl chains to track incorporation into cellular membranes via LC-MS/MS .

- Time-Course Studies : Collect samples at intervals (0–72 hr) to assess metabolite turnover. Use knockout models (e.g., Arabidopsis mutants) to identify enzymatic pathways .

Q. How can researchers reconcile discrepancies in bioactivity data across studies?

- Methodology :

- Meta-Analysis : Systematically aggregate data from published studies, adjusting for variables like solvent choice (DMSO vs. ethanol) or cell line variability .

- Dose-Response Curves : Re-evaluate EC50 values using standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls .

Table: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.